Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a compound featuring a tert-butyl group, a hydroxymethyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves multi-step reactions starting from various precursors. One common method involves the reaction of tert-butyl chloroformate with 2-(hydroxymethyl)-2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, while the hydroxymethyl group can participate in various chemical reactions. The morpholine ring provides stability and enhances the compound’s reactivity in certain conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Similar in structure but features a piperazine ring instead of a morpholine ring.
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Contains a piperidine ring and is used in similar applications.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and the presence of a morpholine ring. This structure imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXUYDZTBMGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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